molecular formula C6H3BrN2O4S B14736291 1-(Bromosulfanyl)-2,4-dinitrobenzene CAS No. 5857-73-8

1-(Bromosulfanyl)-2,4-dinitrobenzene

Cat. No.: B14736291
CAS No.: 5857-73-8
M. Wt: 279.07 g/mol
InChI Key: DSLDUZHPCNZIPD-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzenesulfenyl bromide is an organic compound characterized by the presence of two nitro groups and a sulfenyl bromide group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzenesulfenyl bromide can be synthesized by refluxing 2,4-dinitrophenyl benzyl sulfide with an equivalent amount of bromine in dry carbon tetrachloride. The reaction mixture is then concentrated on a 40°C water bath under vacuum to avoid decomposition .

Industrial Production Methods: The industrial production of 2,4-dinitrobenzenesulfenyl bromide follows similar synthetic routes but on a larger scale, ensuring strict control over reaction conditions to maintain product stability and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrobenzenesulfenyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Formation of substituted benzene derivatives.

    Addition Products: Formation of sulfenylated alkenes and cycloalkenes.

Scientific Research Applications

2,4-Dinitrobenzenesulfenyl bromide is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfenyl groups into molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a biochemical probe.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2,4-dinitrobenzenesulfenyl bromide involves its reactivity with nucleophiles and electrophiles. The nitro groups enhance the electrophilic nature of the sulfenyl bromide, facilitating its participation in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 2,4-Dinitrobenzenesulfenyl bromide is unique due to its higher reactivity compared to its chloride counterpart, making it suitable for specific applications where rapid reaction rates are desired.

Properties

CAS No.

5857-73-8

Molecular Formula

C6H3BrN2O4S

Molecular Weight

279.07 g/mol

IUPAC Name

(2,4-dinitrophenyl) thiohypobromite

InChI

InChI=1S/C6H3BrN2O4S/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H

InChI Key

DSLDUZHPCNZIPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SBr

Origin of Product

United States

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